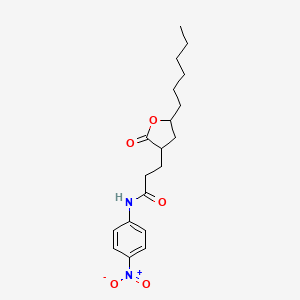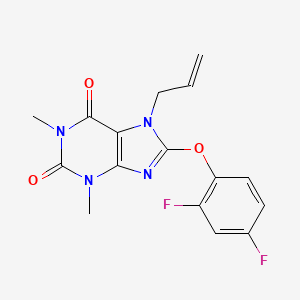
3-(5-hexyl-2-oxotetrahydro-3-furanyl)-N-(4-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-hexyl-2-oxotetrahydro-3-furanyl)-N-(4-nitrophenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as HET0016 and is known for its potent inhibitory effects on the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase.
Mecanismo De Acción
HET0016 exerts its effects by inhibiting the enzyme 3-(5-hexyl-2-oxotetrahydro-3-furanyl)-N-(4-nitrophenyl)propanamide synthase, which is involved in the synthesis of 3-(5-hexyl-2-oxotetrahydro-3-furanyl)-N-(4-nitrophenyl)propanamide, a potent vasoconstrictor and pro-inflammatory mediator. By inhibiting this enzyme, HET0016 reduces the production of 3-(5-hexyl-2-oxotetrahydro-3-furanyl)-N-(4-nitrophenyl)propanamide, leading to decreased inflammation and vasoconstriction.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. HET0016 has also been shown to reduce the expression of angiogenic factors such as VEGF and MMP-9, which are involved in cancer growth and metastasis. Additionally, HET0016 has been found to reduce oxidative stress and improve endothelial function in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HET0016 has several advantages for lab experiments. It is a highly specific inhibitor of 3-(5-hexyl-2-oxotetrahydro-3-furanyl)-N-(4-nitrophenyl)propanamide synthase and has been extensively characterized in vitro and in vivo. HET0016 is also stable and can be easily synthesized in large quantities. However, there are some limitations to using HET0016 in lab experiments. It has been shown to have off-target effects on other enzymes, such as CYP4A11, which can affect the interpretation of results. Additionally, HET0016 has poor solubility in water, which can limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of HET0016. One area of interest is the development of more potent and selective inhibitors of 3-(5-hexyl-2-oxotetrahydro-3-furanyl)-N-(4-nitrophenyl)propanamide synthase. Additionally, further studies are needed to fully understand the off-target effects of HET0016 and to develop strategies to minimize these effects. Another area of interest is the potential therapeutic applications of HET0016 in diseases such as cancer, hypertension, and inflammatory disorders. Further studies are needed to determine the efficacy and safety of HET0016 in these diseases. Overall, HET0016 has significant potential for further scientific research and therapeutic development.
Métodos De Síntesis
The synthesis of HET0016 involves the reaction of 5-hexyl-2-furfuraldehyde with 4-nitrobenzaldehyde in the presence of sodium hydroxide and acetic acid. The resulting product is then reacted with propanoyl chloride to yield 3-(5-hexyl-2-oxotetrahydro-3-furanyl)-N-(4-nitrophenyl)propanamide. This synthesis method has been optimized through various modifications to yield higher purity and yield of the compound.
Aplicaciones Científicas De Investigación
HET0016 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-hypertensive effects. In particular, HET0016 has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Additionally, HET0016 has been found to lower blood pressure in animal models of hypertension.
Propiedades
IUPAC Name |
3-(5-hexyl-2-oxooxolan-3-yl)-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-2-3-4-5-6-17-13-14(19(23)26-17)7-12-18(22)20-15-8-10-16(11-9-15)21(24)25/h8-11,14,17H,2-7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYOSEKMPAJYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC(C(=O)O1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-hexyl-2-oxotetrahydro-3-furanyl)-N-(4-nitrophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5213906.png)

![2,2,2-trifluoroethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5213917.png)
![5-[4-(2,4-dinitrophenoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213918.png)
![4-{4-[3-methyl-7-(4-nitrobenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5213921.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B5213924.png)
![1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine](/img/structure/B5213940.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B5213948.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5213950.png)
![4-[(benzylthio)methyl]-N-(3-chlorophenyl)benzamide](/img/structure/B5213956.png)

![ethyl 4-{[({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5213990.png)
![N-(dicyclopropylmethyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5213997.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5214006.png)